Cas no 4651-48-3 (Stigmasterol 3-Acetate)

Stigmasterol 3-Acetate structure
Produktname:Stigmasterol 3-Acetate
CAS-Nr.:4651-48-3
MF:C31H50O2
MW:454.7275
CID:930411
Stigmasterol 3-Acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- stigmasterol acetate
- Stigmasterol 3-Acetate
- 3.β.-Acetoxystigmasta-5,22-diene
- Stigmasterol 3-Aceta
- Stigmasterylacetate
- 3β
- -Acetoxystigmasta-5,22-diene
- -ol, acetate
- stigmasta-5,22-dien-3-β
- Stigmasta-5,22-dien-3β
- -yl acetate
-
- Inchi: InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
- InChI-Schlüssel: IZEUIYYDWBKERE-ZRODXFKISA-N
- Lächelt: CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)OC(=O)C)C(C)C
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 7
Stigmasterol 3-Acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | S686755-500mg |
Stigmasterol 3-Acetate |
4651-48-3 | 500mg |
$ 187.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296425-1 g |
Stigmasterol acetate, |
4651-48-3 | 1g |
¥978.00 | 2023-07-11 | ||
TRC | S686755-5g |
Stigmasterol 3-Acetate |
4651-48-3 | 5g |
$ 1453.00 | 2023-09-06 | ||
A2B Chem LLC | AB79207-5g |
Stigmasterol Acetate |
4651-48-3 | 5g |
$1428.00 | 2023-12-30 | ||
A2B Chem LLC | AB79207-500mg |
Stigmasterol Acetate |
4651-48-3 | 500mg |
$289.00 | 2023-12-30 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296425-1g |
Stigmasterol acetate, |
4651-48-3 | 1g |
¥978.00 | 2023-09-05 |
Stigmasterol 3-Acetate Verwandte Literatur
-
1. 738. Triterpene resinols and related acids. Part XXVIII. The non-saponifiable fraction from Strychnos nux-vomica seed fat : the structure of cycloartenolH. R. Bentley,J. A. Henry,D. S. Irvine,F. S. Spring J. Chem. Soc. 1953 3673
-
2. A new method for the oxidation of alkenes to enones. An efficient synthesis of Δ5-7-oxo steroidsAnthony J. Pearson,Yong-Shing Chen,Gi Rin Han,Shih-Ying Hsu,Tapan Ray J. Chem. Soc. Perkin Trans. 1 1985 267
-
Yutaka Tomita,Atsuko Uomori J. Chem. Soc. D 1970 1416
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4. 380. The application of the method of molecular rotation differences to steroids. Part X. “β-Dihydroergosterol.”D. H. R. Barton,J. D. Cox,N. J. Holness J. Chem. Soc. 1949 1771
-
5. Biosynthesis of phytosterols in Calendula officinalis flowers from (2R)- and (2RS)-[2-14C, 2-3H]-mevalonic acid. The incorporation of a 15α-tritium atom into sitosterolJacek K. Sliwowski,Eliahu Caspi J. Chem. Soc. Chem. Commun. 1976 196
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